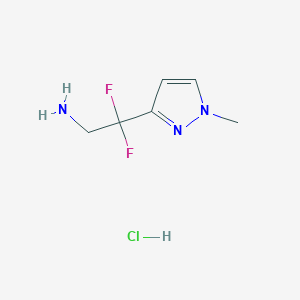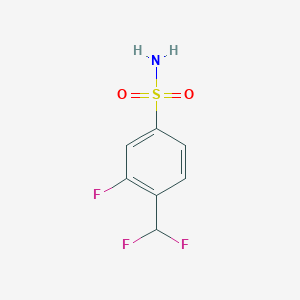
5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H17NO4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 5-methyl-2-[(oxolan-2-yl)methoxy]benzene with chlorosulfonic acid to form 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present on the benzene ring.
Aplicaciones Científicas De Investigación
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific chemical properties.
Biological Research: It can be used in studies investigating the interactions of sulfonamide compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide
- 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride
Uniqueness
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,13,14,15) |
Clave InChI |
ACOBIKJOGFSOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)






